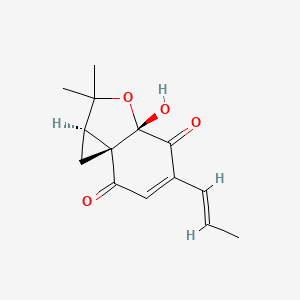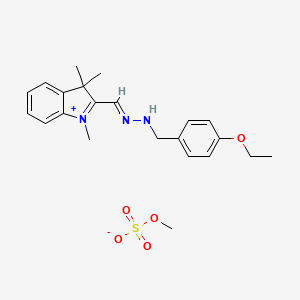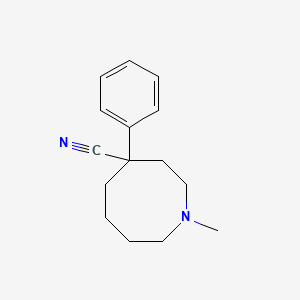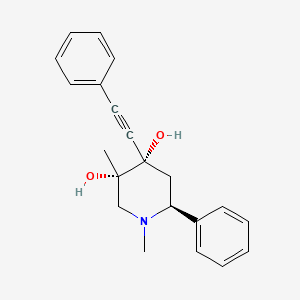
trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methyl, phenylethynyl, and phenyl groups attached to a piperidinediol core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol typically involves multi-step organic synthesis. One common approach is the reduction of 1,3-dimethyl-4-piperidone under specific conditions to obtain the desired piperidinediol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LAH) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
化学反应分析
Types of Reactions: trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: In biology and medicine, this compound may be studied for its potential pharmacological properties. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Industry: In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
相似化合物的比较
cis-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol: This isomer differs in the spatial arrangement of its functional groups, leading to different chemical and biological properties.
1,3-Dimethyl-4-piperidone: A precursor in the synthesis of the target compound, with different reactivity and applications.
Uniqueness: trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol is unique due to its specific stereochemistry and the presence of multiple functional groups
属性
CAS 编号 |
120729-75-1 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
(3S,4S,6S)-1,3-dimethyl-6-phenyl-4-(2-phenylethynyl)piperidine-3,4-diol |
InChI |
InChI=1S/C21H23NO2/c1-20(23)16-22(2)19(18-11-7-4-8-12-18)15-21(20,24)14-13-17-9-5-3-6-10-17/h3-12,19,23-24H,15-16H2,1-2H3/t19-,20-,21+/m0/s1 |
InChI 键 |
YILNCKODXJTICZ-PCCBWWKXSA-N |
手性 SMILES |
C[C@@]1(CN([C@@H](C[C@@]1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
规范 SMILES |
CC1(CN(C(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



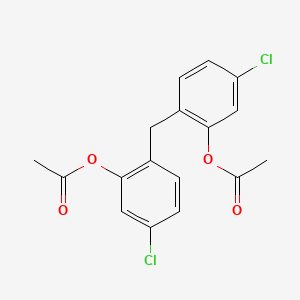


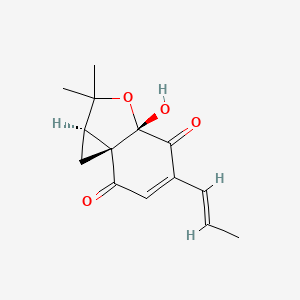
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)

